Phenyl 2-hydroxy-4,5-dimethoxybenzoate
Description
Phenyl 2-hydroxy-4,5-dimethoxybenzoate is an organic compound with the molecular formula C15H14O5 and a molecular weight of 274.27 g/mol . It is a phenyl ester derivative of 2-hydroxy-4,5-dimethoxybenzoic acid. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Properties
IUPAC Name |
phenyl 2-hydroxy-4,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)20-10-6-4-3-5-7-10/h3-9,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXURAFZSOJQXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC2=CC=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698444 | |
| Record name | Phenyl 2-hydroxy-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877997-98-3 | |
| Record name | Phenyl 2-hydroxy-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination-Hydrolysis Method
Developed in EP2650277A1, this two-step process begins with 3,4-dimethoxybenzoic acid, an inexpensive and commercially available starting material.
Step 1: Bromination
3,4-Dimethoxybenzoic acid undergoes electrophilic aromatic substitution using bromine in concentrated hydrochloric acid. The reaction selectively brominates the ortho position relative to the carboxylic acid group, yielding 2-bromo-4,5-dimethoxybenzoic acid.
Key Conditions
-
Reagents : Bromine (1.2–1.5 equivalents), concentrated HCl (solvent and catalyst)
-
Temperature : Ambient (20–25°C)
-
Time : 1–3 hours (optimized to minimize side products)
-
Yield : >85% (crude), with purity >98% after recrystallization.
Step 2: Hydrolysis
The brominated intermediate is hydrolyzed under basic conditions to replace the bromine atom with a hydroxyl group. This step typically employs aqueous sodium hydroxide (2–4 M) at 80–100°C for 4–6 hours.
Industrial Refinement
Selective Demethylation Method
CN103387494A introduces a single-step demethylation of 2,4,5-trimethoxybenzoic acid using amines in polar aprotic solvents. Piperazine or morpholine selectively removes the methyl group at the 2-position, yielding 2-hydroxy-4,5-dimethoxybenzoic acid.
Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF, DMSO, or DMAc |
| Temperature | 140–160°C |
| Time | 2–4 hours |
| Amine-to-Substrate Ratio | 6:1 (w/w) |
| Yield | 59–76% (after crystallization) |
Mechanistic Insight
The amine acts as a nucleophile, attacking the methyl ether group at the 2-position. Steric hindrance from the adjacent methoxy groups (4- and 5-positions) directs selectivity toward the 2-methoxy group.
Advantages Over Bromination
-
Avoids hazardous bromine handling.
-
Reduces steps from two to one.
-
Enables gram-to-kilogram scalability with consistent regioselectivity.
Esterification to this compound
The phenolic acid undergoes esterification with phenol or its derivatives to form the target compound. EP2650277A1 outlines two primary approaches.
Direct Esterification with Phenol
Conditions
-
Catalyst : Concentrated sulfuric acid (0.5–1.0 mol%)
-
Solvent : Toluene or xylene (azeotropic removal of water)
-
Temperature : 110–120°C
-
Time : 6–8 hours
Challenges
-
Competing side reactions (e.g., decarboxylation at elevated temperatures).
-
Requires rigorous moisture control to prevent hydrolysis.
Triphenyl Phosphite-Mediated Esterification
This method avoids strong acids by leveraging triphenyl phosphite’s ability to activate the carboxylic acid.
Procedure
-
Reagents : Triphenyl phosphite (1.2 equivalents), phenol (1.5 equivalents)
-
Solvent : Toluene or dichloromethane
-
Temperature : 80–100°C
-
Time : 3–5 hours
Mechanism
Triphenyl phosphite converts the carboxylic acid into a mixed phosphoric-carboxylic anhydride intermediate, which reacts with phenol to form the ester.
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Direct Esterification | 65–70 | 95–97 |
| Triphenyl Phosphite | 75–80 | 98–99 |
Industrial Production Considerations
Scalability of Bromination-Hydrolysis
Demethylation Process Economics
-
Batch Size : 100–200 kg (limited by high-pressure reactor requirements).
-
Solvent Recycling : DMF recovery rates exceed 90%.
-
Cost : $90–110/kg (advantageous for large-scale production).
Comparative Analysis of Synthetic Routes
Bromination-Hydrolysis vs. Demethylation
| Factor | Bromination-Hydrolysis | Demethylation |
|---|---|---|
| Steps | 2 | 1 |
| Hazardous Reagents | Bromine, HCl | Non-toxic amines |
| Yield (Overall) | 70–75% | 59–76% |
| Purity | ≥99.5% | ≥99.0% |
| Scalability | Excellent | Moderate |
Chemical Reactions Analysis
Types of Reactions: Phenyl 2-hydroxy-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Phenyl 2-hydroxy-4,5-dimethoxybenzoate exhibits significant potential in medicinal chemistry due to its antimicrobial and anti-inflammatory properties. It is studied for its role as a CYP (cytochrome P450) inhibitor, which may influence drug metabolism and efficacy .
Research indicates that this compound may possess various biological activities:
- Antimicrobial Properties : It has been evaluated for its effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro.
Pharmaceutical Intermediate
This compound serves as an impurity in the synthesis of Acotiamide, a drug used to treat functional dyspepsia. Its role as an intermediate highlights its importance in pharmaceutical formulations .
Chemical Synthesis
The compound is utilized as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. It plays a crucial role in the production of various organic compounds through esterification processes .
Reagent in Chemical Reactions
In industrial settings, it acts as a reagent for chemical reactions, facilitating the synthesis of other chemical entities .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of phenolic compounds, including this compound. Results indicated that the compound demonstrated significant inhibition against several bacterial strains, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Synthesis and Application
Research conducted by scientists at a pharmaceutical company focused on synthesizing derivatives of this compound to enhance its biological activity. The study found that modifications to the methoxy groups significantly affected the compound's efficacy against inflammation markers .
Mechanism of Action
The mechanism of action of Phenyl 2-hydroxy-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Hydroxy-4,5-dimethoxybenzoic acid: The parent acid of Phenyl 2-hydroxy-4,5-dimethoxybenzoate.
Phenyl 2-hydroxybenzoate: A simpler ester with similar structural features.
4,5-Dimethoxybenzoic acid phenyl ester: Another ester derivative with slight structural variations.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its role as an intermediate in pharmaceutical synthesis further highlights its importance .
Biological Activity
Phenyl 2-hydroxy-4,5-dimethoxybenzoate (commonly referred to as the compound) is an organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Overview
- Molecular Formula : C15H14O5
- Molecular Weight : 274.27 g/mol
- CAS Number : 877997-98-3
This compound is characterized by its potential applications in medicinal chemistry, particularly due to its antimicrobial and anti-inflammatory properties .
The compound is believed to act through various biochemical pathways:
- CYP Inhibition : Preliminary studies suggest that it may function as a cytochrome P450 (CYP) enzyme inhibitor, which is crucial for drug metabolism and synthesis of endogenous compounds.
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress-related damage in cells .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness as an antibacterial agent has been highlighted in studies where it was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
Study on Antioxidant Activity
A study conducted on related compounds demonstrated that phenolic derivatives exhibit varying degrees of DPPH radical scavenging activity. The IC50 values ranged from 25.6 µM to over 190 µM, indicating that this compound could possess comparable antioxidant activity .
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| Compound A | 25.6 | High |
| Compound B | 28.1 | High |
| This compound | TBD | TBD |
Inhibition of Enzymatic Activity
Another study explored the inhibitory effects of structurally similar compounds on aldose reductase and collagenase enzymes. The findings indicated a strong interaction with key catalytic residues, which could be extrapolated to suggest potential similar effects for this compound .
Pharmacokinetics
The pharmacokinetics of this compound suggest high gastrointestinal absorption and potential permeability across the blood-brain barrier (BBB). This profile indicates its suitability for systemic applications in therapeutic settings.
Q & A
Q. What are the established synthetic routes for Phenyl 2-hydroxy-4,5-dimethoxybenzoate?
A common method involves reacting 2-hydroxy-4,5-dimethoxybenzoic acid with triphenyl phosphite under nitrogen protection in toluene solvent, catalyzed by concentrated sulfuric acid. The reaction is heated to 110°C for 3 hours, followed by methanol and water addition to precipitate the crude product. Further purification via ethanol washing yields the pure compound .
Q. How is the crystal structure of related phenolic derivatives characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELX software (e.g., SHELXL for refinement) is used to analyze parameters such as unit cell dimensions, hydrogen bonding, and dihedral angles between aromatic rings. Data collection typically employs a Rigaku Saturn CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 113 K) to minimize thermal motion artifacts .
Q. What analytical techniques confirm the compound’s structural identity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) verifies functional groups and substituent positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, SC-XRD provides unambiguous structural confirmation, including bond lengths and intermolecular interactions .
Q. What is the compound’s role in pharmaceutical impurity profiling?
this compound is a known impurity in Acotiamide, a drug for functional dyspepsia. Its detection and quantification in drug formulations require validated HPLC or LC-MS methods to ensure compliance with pharmacopeial limits .
Advanced Research Questions
Q. How can researchers reconcile contradictory reports on its biological activities (e.g., antioxidant vs. COX inhibition)?
Mechanistic studies should differentiate direct radical scavenging (antioxidant) from enzyme inhibition (anti-inflammatory). For example:
- Antioxidant assays : Measure DPPH/ABTS radical quenching or cellular ROS reduction.
- COX inhibition : Use enzyme-linked immunosorbent assays (ELISA) to quantify prostaglandin E2 (PGE2) levels in LPS-stimulated macrophages. Contradictions may arise from assay conditions (e.g., cell type, concentration). Dose-response studies and molecular docking can clarify dual mechanisms .
Q. What strategies optimize the synthesis yield and purity?
Key variables include:
- Catalyst optimization : Replace sulfuric acid with milder Lewis acids (e.g., ZnCl₂) to reduce side reactions.
- Solvent selection : Test polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
- Purification : Use column chromatography instead of ethanol washing for higher-purity isolates. Reaction monitoring via TLC or in-situ FTIR improves reproducibility .
Q. How to design experiments for structure-activity relationship (SAR) studies?
Synthesize analogs with modified substituents (e.g., replacing methoxy groups with ethoxy or halogens) and evaluate:
- Lipophilicity : Measure logP values to correlate with membrane permeability.
- Bioactivity : Test against inflammatory markers (COX-2, TNF-α) and oxidative stress models (e.g., H₂O₂-induced cell damage). Computational tools like molecular dynamics simulations predict binding affinities to target enzymes .
Q. How do crystallographic data resolve ambiguities in molecular conformation?
SC-XRD reveals intramolecular hydrogen bonds (e.g., O–H···O) and π-π stacking interactions that stabilize specific conformations. For example, dihedral angles between aromatic rings (e.g., 21.4° vs. 5.1° in related compounds) influence steric hindrance and biological activity. Disorder modeling and Hirshfeld surface analysis further clarify packing interactions .
Methodological Notes
- Avoid commercial sources : Reliable synthesis protocols are preferred over vendor-dependent data.
- Data validation : Cross-reference NMR/X-ray data with computational predictions (e.g., DFT calculations) to ensure accuracy.
- Ethical reporting : Disclose limitations (e.g., in vitro vs. in vivo efficacy gaps) in bioactivity studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
